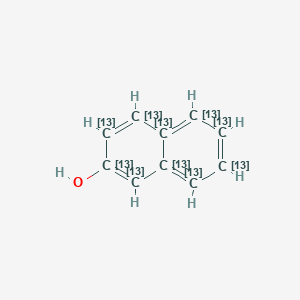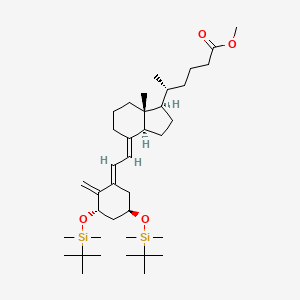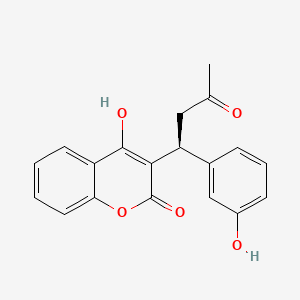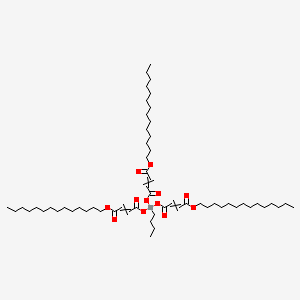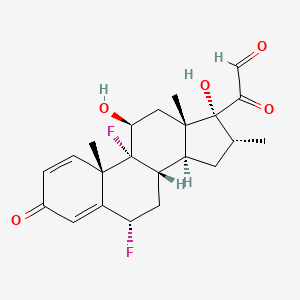
21-脱氢氟米松
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Dehydro Flumethasone, also known as 21-Dehydro Flumethasone, is a useful research compound. Its molecular formula is C₂₂H₂₆F₂O₅ and its molecular weight is 408.44. The purity is usually 95%.
BenchChem offers high-quality 21-Dehydro Flumethasone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-Dehydro Flumethasone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物分析
21-脱氢氟米松用于药物分析。 例如,它已被用于同时分析耳滴剂制剂中氟米松丙酸酯和克利屈诺尔的组合,或其乳膏剂制剂中存在苯氧乙醇防腐剂的情况 {svg_1}. 为此目的,已提出了两种新颖的分离方法,包括一种创新的薄层色谱 (TLC) 方法 {svg_2}.
蛋白质组学研究
21-脱氢氟米松用于蛋白质组学研究 {svg_3}. 蛋白质组学是生物学的一个分支,研究蛋白质及其结构和功能。该化合物可用于研究蛋白质相互作用、修饰和定位。
癌症治疗
氟米松,一种与 21-脱氢氟米松密切相关的化合物,已被发现通过抑制 Nrf2 信号通路增强肺癌化疗药物的疗效 {svg_4}. 尽管该研究是在氟米松上进行的,但它表明 21-脱氢氟米松在癌症治疗中具有潜在的应用。
生化研究
21-脱氢氟米松用于生化研究 {svg_5}. 它可用于研究各种生化过程,包括酶反应、代谢途径和细胞功能。
药物开发
21-脱氢氟米松可用于药物开发。可以研究其特性和作用以开发新药或改进现有药物。 例如,它在耳滴剂和乳膏剂制剂中与其他化合物的组合使用表明在开发新药产品方面的潜在应用 {svg_6}.
化学分析
21-脱氢氟米松可用于化学分析。 可以使用各种分析技术研究其特性,例如薄层色谱和超高效液相色谱 {svg_7}.
作用机制
Target of Action
The primary target of 21-Dehydro Flumethasone, also known as Flumethasone, is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation.
Mode of Action
21-Dehydro Flumethasone acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it forms a complex that translocates to the nucleus. This complex then binds to specific DNA sequences, leading to a variety of genetic activations and repressions .
Pharmacokinetics
It is known that the anti-inflammatory action of flumethasone, as a privalate salt, is concentrated at the site of application . This local effect results in a prompt decrease in inflammation, exudation, and itching .
Result of Action
The binding of 21-Dehydro Flumethasone to the glucocorticoid receptor and the subsequent genetic activations and repressions result in a decrease in inflammation, exudation, and itching . This makes it effective in the treatment of various skin conditions, including contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .
安全和危害
生化分析
Biochemical Properties
21-Dehydro Flumethasone plays a significant role in various biochemical reactions, particularly those involving inflammation and immune response. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding to the glucocorticoid receptor, 21-Dehydro Flumethasone forms a complex that translocates to the nucleus and binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes .
Cellular Effects
21-Dehydro Flumethasone exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, 21-Dehydro Flumethasone suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune cells, thereby reducing inflammation . In epithelial cells, it can enhance the expression of anti-inflammatory proteins and reduce the expression of pro-inflammatory mediators .
Molecular Mechanism
The molecular mechanism of 21-Dehydro Flumethasone involves its binding to the glucocorticoid receptor, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements. This binding regulates the transcription of genes involved in inflammatory and immune responses. Additionally, 21-Dehydro Flumethasone can inhibit the activity of transcription factors such as NF-κB and AP-1, which are crucial for the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 21-Dehydro Flumethasone can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to 21-Dehydro Flumethasone in in vitro studies has shown sustained anti-inflammatory effects, but prolonged use can lead to cellular adaptations, such as receptor downregulation and reduced responsiveness .
Dosage Effects in Animal Models
The effects of 21-Dehydro Flumethasone in animal models are dose-dependent. At low doses, it effectively reduces inflammation and modulates immune responses without significant adverse effects. At higher doses, it can cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits without causing toxicity .
Metabolic Pathways
21-Dehydro Flumethasone is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve hydroxylation and reduction reactions, leading to the formation of inactive metabolites that are excreted via the kidneys. The compound’s metabolism can be influenced by other drugs that induce or inhibit CYP3A4 activity, potentially altering its pharmacokinetics and efficacy .
Transport and Distribution
Within cells and tissues, 21-Dehydro Flumethasone is transported and distributed through passive diffusion and active transport mechanisms. It can bind to plasma proteins, such as albumin, which facilitates its distribution throughout the body. The compound’s localization and accumulation in specific tissues can be influenced by the presence of transporters and binding proteins that regulate its cellular uptake and efflux .
Subcellular Localization
21-Dehydro Flumethasone is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments. In the nucleus, 21-Dehydro Flumethasone exerts its effects by binding to glucocorticoid response elements and modulating gene expression. The compound’s activity and function can be influenced by its localization within different subcellular compartments .
属性
IUPAC Name |
2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,10-11,13-14,16-17,27,29H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUKXLYAUACFTB-GQKYHHCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1R-exo)- (9CI)](/img/no-structure.png)
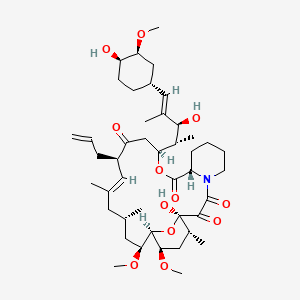

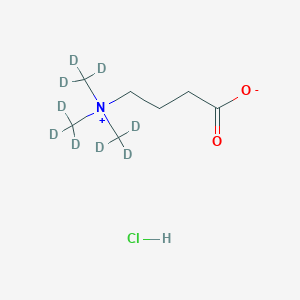
![Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)](/img/structure/B1147381.png)
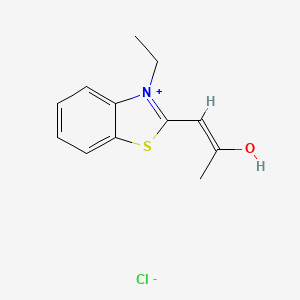
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)
